molecular formula C8H7IO3 B14662545 Methyl 3-(5-iodofuran-2-yl)prop-2-enoate CAS No. 50527-73-6

Methyl 3-(5-iodofuran-2-yl)prop-2-enoate

Cat. No.: B14662545
CAS No.: 50527-73-6
M. Wt: 278.04 g/mol
InChI Key: OAWQVICDIVPOFF-UHFFFAOYSA-N
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Description

Methyl 3-(5-iodofuran-2-yl)prop-2-enoate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of an iodine atom attached to the furan ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-iodofuran-2-yl)prop-2-enoate typically involves the iodination of a furan derivative followed by esterification. One common method involves the reaction of 5-iodofuran-2-carbaldehyde with methyl acrylate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-iodofuran-2-yl)prop-2-enoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 3-(5-substituted-furan-2-yl)prop-2-enoates.

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of 3-(5-iodofuran-2-yl)propan-1-ol.

Scientific Research Applications

Methyl 3-(5-iodofuran-2-yl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(5-iodofuran-2-yl)prop-2-enoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine atom can enhance its reactivity and binding affinity to certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(5-iodofuran-2-yl)prop-2-enoate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

50527-73-6

Molecular Formula

C8H7IO3

Molecular Weight

278.04 g/mol

IUPAC Name

methyl 3-(5-iodofuran-2-yl)prop-2-enoate

InChI

InChI=1S/C8H7IO3/c1-11-8(10)5-3-6-2-4-7(9)12-6/h2-5H,1H3

InChI Key

OAWQVICDIVPOFF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=C(O1)I

Origin of Product

United States

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